2-ethoxy-N-(3-hydroxy-4,4-dimethylpentyl)-1-naphthamide
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Overview
Description
2-ethoxy-N-(3-hydroxy-4,4-dimethylpentyl)-1-naphthamide is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxy group, a hydroxy group, and a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-hydroxy-4,4-dimethylpentyl)-1-naphthamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Naphthamide Core: The naphthamide core can be synthesized through the reaction of 1-naphthylamine with an appropriate acylating agent under controlled conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an ethylating agent reacts with a hydroxy precursor.
Attachment of the Hydroxy-Substituted Alkyl Chain: The hydroxy-substituted alkyl chain can be attached through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with the naphthamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3-hydroxy-4,4-dimethylpentyl)-1-naphthamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The naphthamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted naphthamide derivatives.
Scientific Research Applications
2-ethoxy-N-(3-hydroxy-4,4-dimethylpentyl)-1-naphthamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-hydroxy-4,4-dimethylpentyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Alteration of Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea
- 5-chloro-N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxybenzenesulfonamide
- N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide
Uniqueness
2-ethoxy-N-(3-hydroxy-4,4-dimethylpentyl)-1-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, hydroxy-substituted alkyl chain, and naphthamide core make it a versatile compound for various applications.
Properties
IUPAC Name |
2-ethoxy-N-(3-hydroxy-4,4-dimethylpentyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-5-24-16-11-10-14-8-6-7-9-15(14)18(16)19(23)21-13-12-17(22)20(2,3)4/h6-11,17,22H,5,12-13H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUHQBWLCJCCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC(C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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